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Compound of Interest

Compound Name: 2,6-Dihydroxyquinoline

Cat. No.: B021656

Introduction

2,6-Dihydroxyquinoline (CoH7NO3), a heterocyclic aromatic organic compound, holds
significant interest within the realms of medicinal chemistry and drug development.[1] Its
quinoline core is a prevalent scaffold in numerous biologically active molecules. The
spectroscopic characterization of 2,6-dihydroxyquinoline is paramount for its unambiguous
identification, purity assessment, and for understanding its electronic and structural properties,
which are critical for predicting its interactions with biological targets. This guide provides a
comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and
ultraviolet-visible (UV-Vis) spectroscopic data of this compound, grounded in the fundamental
principles of spectroscopic interpretation and supported by established experimental protocols.

A crucial aspect of 2,6-dihydroxyquinoline’'s chemistry is its existence in a tautomeric
equilibrium with its more stable keto form, 6-hydroxy-2(1H)-quinolinone.[2][3][4] This lactam-
lactim tautomerism, involving the migration of a proton between the oxygen and nitrogen
atoms, profoundly influences the molecule's spectroscopic signature. In solution, the
equilibrium overwhelmingly favors the 6-hydroxy-2(1H)-quinolinone form, and therefore, the
spectroscopic data presented and interpreted herein primarily reflects this more stable
tautomer.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b021656?utm_src=pdf-interest
https://www.benchchem.com/product/b021656?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_580-16-5_1HNMR.htm
https://www.benchchem.com/product/b021656?utm_src=pdf-body
https://www.benchchem.com/product/b021656?utm_src=pdf-body
https://www.benchchem.com/pdf/Spectroscopic_properties_of_2_Hydroxyquinoline_UV_Vis_NMR_IR.pdf
https://hmdb.ca/spectra/nmr_one_d/4718
https://commonchemistry.cas.org/detail?cas_rn=19315-93-6
https://www.benchchem.com/pdf/Spectroscopic_properties_of_2_Hydroxyquinoline_UV_Vis_NMR_IR.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic
compounds by providing detailed information about the chemical environment of individual
nuclei, primarily *H and 13C.

'H NMR Spectroscopy

Proton NMR (*H NMR) spectroscopy of 6-hydroxy-2(1H)-quinolinone reveals distinct signals for
each of the non-exchangeable protons in the molecule. The chemical shifts are influenced by
the electron-donating and electron-withdrawing effects of the substituents on the quinoline ring,
as well as by the anisotropic effects of the aromatic system.

Data Summary: *H NMR of 6-hydroxy-2(1H)-quinolinone

ST Chemical Shift (6, Multiplicity Coupling Constant
ppm) (DMSO-de) (J, Hz)

H-3 ~6.3 d ~9.5

H-4 ~7.7 d ~9.5

H-5 ~7.2 d ~8.5

H-7 ~6.8 dd ~8.5,~25

H-8 ~6.7 d ~2.5

N-H ~11.6 brs

O-H ~9.4 brs

Note: The exact chemical shifts can vary slightly depending on the concentration and purity of
the sample.

Interpretation of the *H NMR Spectrum:

e Aromatic Protons: The protons on the benzenoid ring (H-5, H-7, and H-8) appear in the
aromatic region of the spectrum. The ortho- and para-positions relative to the hydroxyl group
are shielded, resulting in upfield shifts compared to unsubstituted quinolinone.
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» Pyridinone Protons: The protons on the pyridinone ring (H-3 and H-4) exhibit a characteristic
AX spin system with a large coupling constant, typical for vicinal protons on a double bond.

o Labile Protons: The N-H and O-H protons appear as broad singlets and their chemical shifts
are highly dependent on solvent, temperature, and concentration due to hydrogen bonding.

Experimental Protocol for *H NMR Spectroscopy

A standardized protocol for acquiring high-quality *H NMR spectra of quinolinone derivatives is
essential for reproducibility and accurate structural elucidation.

Diagram of the *H NMR Experimental Workflow:
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Sample Preparation ‘
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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